7-Epi Lincomycin Hydrochloride Salt

Vue d'ensemble

Description

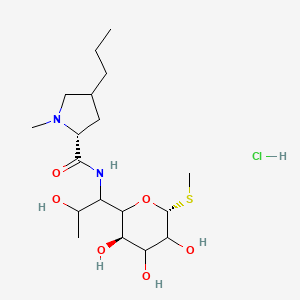

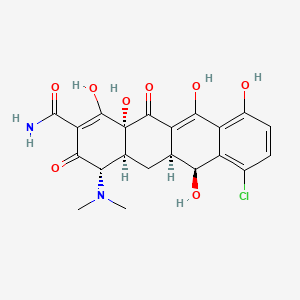

7-Epi Lincomycin Hydrochloride Salt is an epimer of Lincomycin, a 6-amino, 6-deoxy-octopyraninose with strong antibiotic activity . It is less potent bactericidal than its (7R)-epimer .

Molecular Structure Analysis

The molecular formula of 7-Epi Lincomycin Hydrochloride Salt is C18H34N2O6S • HCl . The molecular weight is 406.543646 .Physical And Chemical Properties Analysis

7-Epi Lincomycin Hydrochloride Salt is a white solid . It has a molecular weight of 442.9983 and a molecular formula of C18H35ClN2O6S .Applications De Recherche Scientifique

Structural Analysis and Conformation

Lincomycin hydrochloride, closely related to 7-Epi Lincomycin Hydrochloride Salt, has been extensively studied for its crystal and molecular structure. Using single-crystal X-ray crystallography, the structural and conformational features of lincomycin hydrochloride have been detailed, providing insights into its interaction with other aminoglycoside antibiotics. This structural analysis is crucial for understanding the drug's mechanism and developing new derivatives with enhanced efficacy (Rajeswaran & Srikrishnan, 2004).

Biosynthesis and Genetic Control

The biosynthesis of lincomycin and its derivatives, including 7-Epi Lincomycin Hydrochloride Salt, is a significant area of study. Research has focused on the cultivation of producing strains and the genetic control of biosynthesis. Understanding these processes is vital for the large-scale production and potential modification of the antibiotic for specific applications (Spížek & Řezanka, 2004).

Chemical Structure and Activity Relationships

Studies on the chemical structure and activity relationships of lincomycin derivatives have led to the synthesis of compounds with potent antibacterial activities. These derivatives are particularly effective against major pathogens causing respiratory infections. Such research is pivotal in the development of more effective antibiotics and understanding the molecular basis of their activity (Wakiyama et al., 2015).

Spectroscopic Characterization

Photocatalytic Degradation Studies

Photocatalytic degradation studies of antibiotics, including lincomycin hydrochloride, have been conducted to understand their environmental impact and degradation pathways. These studies are crucial for assessing the persistence of these compounds in the environment and for developing methods to mitigate their impact (Gao et al., 2016).

Mécanisme D'action

Target of Action

The primary target of 7-Epi Lincomycin Hydrochloride Salt, a derivative of lincomycin, is the 50S subunit of the bacterial ribosome . This compound is particularly active against Gram-positive cocci and bacilli , as well as Gram-negative cocci and some other organisms such as Haemophilus spp .

Mode of Action

7-Epi Lincomycin Hydrochloride Salt functions as a structural analogue of the 3’ end of L-Pro-Met-tRNA and deacylated-tRNA. It interacts with the 23S rRNA of the 50S bacterial ribosomal subunit . This interaction inhibits the early stages of protein synthesis, leading to the cessation of bacterial growth .

Biochemical Pathways

The biochemical pathways affected by 7-Epi Lincomycin Hydrochloride Salt are primarily those involved in protein synthesis. By binding to the 50S subunit of the bacterial ribosome, it prevents the addition of new amino acids to the nascent peptide chain . This disrupts the normal function of the ribosome, leading to the inhibition of protein synthesis and the subsequent cessation of bacterial growth .

Result of Action

The result of the action of 7-Epi Lincomycin Hydrochloride Salt is the inhibition of bacterial growth. By preventing the addition of new amino acids to the nascent peptide chain, it disrupts protein synthesis, which is essential for bacterial growth and survival .

Action Environment

Additionally, personal protective equipment should be used to avoid contact with skin and eyes .

Safety and Hazards

Propriétés

IUPAC Name |

(2R)-N-[2-hydroxy-1-[(3R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34N2O6S.ClH/c1-5-6-10-7-11(20(3)8-10)17(25)19-12(9(2)21)16-14(23)13(22)15(24)18(26-16)27-4;/h9-16,18,21-24H,5-8H2,1-4H3,(H,19,25);1H/t9?,10?,11-,12?,13?,14-,15?,16?,18-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POUMFISTNHIPTI-NHEQCAAKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC1C[C@@H](N(C1)C)C(=O)NC(C2[C@@H](C(C([C@H](O2)SC)O)O)O)C(C)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H35ClN2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Epi Lincomycin Hydrochloride Salt | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S,4R)-N-[(1S,2R)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide](/img/structure/B601439.png)

![(2R)-N-[2-chloro-1-[(3R,4R,6R)-3,4,5-trihydroxy-6-methylsulfinyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrochloride](/img/structure/B601441.png)

![(4-Nitrophenyl)methyl (4S,5R,6S)-3-diphenoxyphosphoryloxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B601457.png)

![4-Nitrobenzyl (4r,5s,6s)-6-[(1r)-1-hydroxyethyl]-4-methyl-3-[[(3s,5s)-1-(4-nitrobenzyloxycarbonyl)-5-(sulfamoylaminomethyl)pyrrolidin-3-yl]thio]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B601458.png)